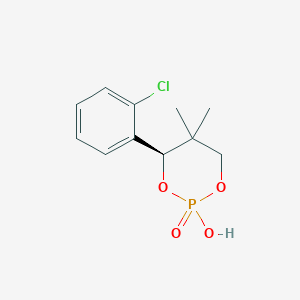

(R)-(+)-Chlocyphos

Description

Significance of Chirality in Advanced Materials and Pharmaceutical Sciences

In pharmaceutical sciences, chirality is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. Enantiomers, the mirror-image forms of a chiral drug, can exhibit vastly different pharmacological effects. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive or even toxic (the distomer). The historical tragedy of thalidomide, where one enantiomer caused severe birth defects while the other provided sedative effects, starkly illustrates the critical importance of enantiomeric purity in drug development google.comchembuyersguide.combiosynth.com. Consequently, regulatory agencies now mandate rigorous evaluation of individual enantiomers, driving the demand for enantiomerically pure drugs chembuyersguide.combiosynth.com. Beyond pharmaceuticals, chirality is integral to advanced materials science. Chiral molecules are utilized in the development of liquid crystals for displays and optical devices, chiral polymers for catalysis and sensing, and various nanostructures that interact uniquely with light and matter. The specific handedness of these materials dictates their optical, electronic, and mechanical properties, enabling novel technological applications.

Overview of Methodologies for Enantioseparation and Stereocontrol

The need for enantiomerically pure compounds has spurred the development of sophisticated methodologies for both separating existing racemic mixtures and synthesizing chiral molecules stereoselectively. Enantioseparation techniques aim to isolate individual enantiomers from a racemic mixture. Prominent methods include chiral chromatography, where stationary phases with chiral recognition capabilities separate enantiomers, and classical chemical resolution, which involves forming diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility) and subsequent liberation of the pure enantiomers google.com. Stereocontrol in synthesis, often referred to as asymmetric synthesis, focuses on creating chiral molecules with a desired stereochemistry from the outset. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents that guide the reaction pathway to favor the formation of one enantiomer over the other chembuyersguide.com.

Contextualizing (R)-(+)-Chlocyphos within Contemporary Chiral Technologies

This compound, identified by CAS No. 98674-87-4, is a chiral compound that plays a significant role in contemporary chiral technologies, primarily as an effective chiral resolving agent . It is an acyclic phosphoric acid derivative google.com. The ability of this compound to selectively interact with specific enantiomers allows for the separation of racemic mixtures into their constituent pure enantiomers.

Research has demonstrated that this compound can be resolved using chiral amines such as (R)-(+)-α-methylbenzylamine to yield (S)-Chlocyphos, and conversely, (S)-(-)-α-methylbenzylamine can be used to obtain (R)-Chlocyphos google.com. These resolution processes have been optimized to achieve high chiral purity, often exceeding 98% google.com.

The utility of this compound extends to resolving a variety of other important chiral compounds. It has been employed in the separation of intermediates and pharmaceutical agents, including Bedaquiline, D-serine, Metoprolol, Rotigotine, and Valine google.com. The effectiveness of this compound as a resolving agent lies in its ability to form diastereomeric salts with target racemic compounds, which can then be separated by physical methods like crystallization google.com. This makes it a valuable tool in the industrial-scale production of enantiomerically pure substances.

Table 1: Resolution of Chlocyphos Using Chiral Amines

| Resolving Agent | Target Chlocyphos Enantiomer Obtained | Resulting Chiral Purity |

| (R)-(+)-α-methylbenzylamine | (S)-Chlocyphos | >98% |

| (S)-(-)-α-methylbenzylamine | (R)-Chlocyphos | >98% |

Propriétés

IUPAC Name |

(4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPULCZMWMHCY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431390 | |

| Record name | (R)-(+)-Chlocyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98674-87-4 | |

| Record name | 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98674-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-Chlocyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Supramolecular Aspects of R - + -chlocyphos Systems

Solid-State Phase Behavior and Phase Diagram Construction

Eutectic Invariant Analysis in Conglomerate Melting Processes

Investigations into the phase behavior of (R)-(+)-Chlocyphos, particularly in conjunction with its enantiomer, have employed eutectic invariant analysis to understand conglomerate melting processes. The temperature-composition binary phase diagram between the enantiomers of ethylammonium chlocyphos has been studied to determine the limits of solid solutions. This analysis, often confirmed by Tammann plots, characterizes the eutectic invariant point that defines the melting of the conglomerate. Such studies help delineate the regions of partial solid solutions, where a limited miscibility between enantiomers occurs within the crystal lattice. researchgate.netresearchgate.netacs.orgacs.org

Hydrogen Bonding Networks and Crystal Packing Principles

The crystal packing of this compound and its related systems is largely dictated by intermolecular interactions, with hydrogen bonding playing a significant role in stabilizing the crystal lattice.

Role of Intermolecular Interactions in Chiral Recognition and Crystal Assembly

Intermolecular interactions are fundamental to the chiral recognition and crystal assembly of this compound. As a conglomerate-forming system, the distinct crystallization of individual enantiomers relies on the energetic favorability of homochiral interactions over heterochiral ones. This selective assembly leads to the formation of separate crystals of each enantiomer. The presence of partial solid solutions indicates that while chiral recognition is dominant, there can be some degree of chiral discrimination failure, allowing limited intermixing of enantiomers within a crystal lattice. researchgate.netresearchgate.netacs.orgmdpi.com

Cocrystallization Strategies and Engineered Solid Forms

Cocrystallization offers a versatile approach to engineer the solid forms of this compound, particularly for the purpose of enhancing enantioseparation.

Development of Cocrystal Systems for Enantioseparation

Research has explored the development of cocrystal systems involving chlocyphos derivatives to facilitate enantioseparation. By forming salts or cocrystals with various alkyl amines, researchers have identified families of compounds that crystallize as conglomerates. These conglomerate-forming derivatives are then amenable to resolution techniques such as preferential crystallization. researchgate.netresearchgate.netresearchgate.net The success of these strategies hinges on achieving full chiral discrimination in the solid state, a characteristic of conglomerates.

Exploration of Metastable Conglomerates and Conglomerate Cocrystals

The investigation into this compound systems includes the exploration of metastable conglomerates and conglomerate cocrystals. Some studies suggest that ethylammonium chlocyphos can crystallize as a conglomerate with partial solid solutions near the pure enantiomer. researchgate.netacs.orgacs.org The ability to form metastable conglomerates is crucial for certain resolution techniques, as it can provide a pathway for spontaneous resolution. Understanding the phase diagrams and crystallization behavior of these systems is key to developing effective strategies for obtaining enantiopure materials. researchgate.netresearchgate.net

Application of R - + -chlocyphos As a Chiral Resolving Agent

Diastereomeric Salt Formation for Enantiomeric Resolution

The primary mechanism by which (R)-(+)-Chlocyphos achieves enantiomeric resolution is through the formation of diastereomeric salts with racemic mixtures. This method leverages the difference in physical properties, particularly solubility, between the diastereomeric salts formed.

This compound is employed to resolve racemic compounds by forming diastereomeric salts. This process involves reacting the racemic mixture with enantiomerically pure this compound. The resulting salts, being diastereomers, possess different physical characteristics, such as solubility and melting points. For instance, this compound has been utilized to resolve racemic chlocyphos itself, employing chiral amines like (R)-(+)-α-methylbenzylamine or (S)-(−)-α-methylbenzylamine as resolving agents to obtain the pure enantiomers of chlocyphos google.comgoogle.com. Furthermore, it has proven effective in resolving complex molecules like Bedaquiline (BDQ) oup.com, as well as other compounds such as D-serine, Metoprolol, Rotigotine, and Valine google.comgoogle.com. These resolutions typically yield the desired enantiomers with high chiral purity, often exceeding 98% google.comgoogle.com.

Following the formation of diastereomeric salts, the desired enantiomer is isolated through selective crystallization. The difference in solubility between the diastereomeric salts allows one to preferentially crystallize from a suitable solvent system. For example, in the resolution of Bedaquiline, the (1R,2S)-BDQ stereoisomer is isolated as its R-(+)-Chlocyphos salt by crystallization from a refluxing solvent mixture oup.com. After isolation of the crystalline diastereomeric salt, it is typically treated with an acid to liberate the free, enantiomerically pure target compound google.comgoogle.com. This method offers a robust pathway for obtaining highly pure stereoisomers on an industrial scale.

Table 1: Compounds Resolved Using this compound

| Compound Resolved | Resolving Agent Used (for Chlocyphos itself) | Achieved Chiral Purity | Citation(s) |

| Racemic Chlocyphos | (R)-(+)-α-methylbenzylamine / (S)-(−)-α-methylbenzylamine | >98% | google.comgoogle.com |

| Bedaquiline (BDQ) | Not applicable (Chlocyphos is the agent) | Not specified (for BDQ) | oup.com |

| D-serine | Not applicable (Chlocyphos is the agent) | >98% (general statement) | google.comgoogle.com |

| Metoprolol | Not applicable (Chlocyphos is the agent) | >98% (general statement) | google.comgoogle.com |

| Rotigotine | Not applicable (Chlocyphos is the agent) | >98% (general statement) | google.comgoogle.com |

| Valine | Not applicable (Chlocyphos is the agent) | >98% (general statement) | google.comgoogle.com |

Resolution of Racemic Compounds via this compound Salt Formation

Integration into Deracemization Processes

Beyond direct resolution via diastereomeric salt formation, this compound and its derivatives play a role in more advanced enantioseparation strategies, including deracemization processes. These methods aim to convert an entire racemic mixture into a single enantiomer, often through techniques that rely on the compound's ability to form specific crystalline structures.

This compound, particularly in the form of its salts with various alkyl amines, has been shown to form conglomerate systems acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Conglomerates are crystalline structures where enantiomers crystallize as separate entities within the same crystal habit, a property crucial for solid-state deracemization techniques such as Temperature Cycle-Induced Deracemization (TCID) researchgate.netresearchgate.netmdpi.com. While direct application of this compound as the agent in continuous solid-state deracemization of other compounds is not extensively detailed, its ability to form these conglomerate-forming systems makes it relevant to the development and application of such methodologies. These systems provide the necessary chiral discrimination in the solid state, enabling processes that can convert racemic mixtures into enantiopure products through controlled dissolution and crystallization cycles.

The development of deracemization processes, particularly those employing temperature cycles (TCID), often relies on sophisticated modeling to optimize parameters and predict outcomes researchgate.netmdpi.com. Systems that form conglomerates, such as certain derivatives of chlocyphos, are prime candidates for these deracemization strategies acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Model-based process development aids in understanding the complex interplay of solubility, supersaturation, nucleation, and racemization kinetics, which are critical for achieving high enantiomeric excess in TCID. Research into these deracemization techniques often involves screening for compounds that form conglomerates, a property exhibited by chlocyphos derivatives, thereby indirectly linking this compound to the advancement of these modeling efforts.

The efficiency of enantioseparation via diastereomeric salt crystallization is highly dependent on the optimization of batch crystallization processes. This involves careful selection of solvents, control of temperature, concentration, cooling rates, and seeding strategies to maximize the yield and enantiomeric purity of the desired stereoisomer. For example, the resolution of Bedaquiline using its diastereomeric salt with this compound involves specific solvent systems and controlled cooling to achieve isolation oup.com. Research into chlocyphos derivatives forming conglomerates also highlights the importance of screening various solvent mixtures and conditions to identify optimal crystallization parameters for effective enantioseparation acs.orgresearchgate.netresearchgate.netresearchgate.net.

Table 2: Chlocyphos Derivatives and Conglomerate Formation for Deracemization

| Chlocyphos Derivative Example (Salt with Alkyl Amine) | Conglomerate Forming Property | Relevance to Deracemization | Citation(s) |

| Ethylammonium Chlocyphos | Forms conglomerate | Prerequisite for TCID | researchgate.netresearchgate.net |

| Various Chlocyphos Salts with Alkyl Amines | Forms conglomerate | Enables preferential crystallization and deracemization | acs.orgresearchgate.netresearchgate.net |

Compound List

this compound

Bedaquiline (BDQ)

D-serine

Metoprolol

Rotigotine

Valine

(R)-(+)-α-methylbenzylamine

(S)-(−)-α-methylbenzylamine

Model-Based Process Development for Deracemization via Temperature Cycles

Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for confirming the efficacy and safety of chiral compounds, especially in pharmaceutical applications. When this compound is employed in a resolution process, subsequent analytical steps are required to quantify the enantiomeric excess (e.e.) or enantiomeric purity of the target molecules.

Development and Validation of Chromatographic Methods for Enantiomeric Purity

The development of chromatographic methods for enantiomeric purity determination typically involves selecting an appropriate technique and optimizing parameters to achieve baseline separation of enantiomers. HPLC, often utilizing chiral stationary phases (CSPs), is a widely adopted method for this purpose oup.comgoogle.comcore.ac.uk. In cases where this compound is used to resolve a racemic mixture, the resulting enantiomerically enriched compound is then analyzed. For instance, the analysis of Bedaquiline stereoisomers, after resolution using this compound, has been successfully performed using HPLC oup.com. Furthermore, chiral HPLC has been employed to determine the enantiomeric excess of chlocyphos itself, with reported purities exceeding 98% google.com.

The validation of these chromatographic methods is essential to ensure their reliability, accuracy, and suitability for routine analysis. Key validation parameters, typically assessed according to International Council for Harmonisation (ICH) guidelines, include:

Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, including the undesired enantiomer oup.com.

Linearity: The method's capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range oup.com.

Accuracy: The closeness of the test results obtained by the method to the true value oup.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision oup.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively oup.com.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters oup.com.

Table 1: Summary of Chromatographic Method Validation Parameters (Illustrative)

| Validation Parameter | Description of Performance | Typical Findings (based on related studies) |

| Selectivity | Baseline separation of enantiomers | Excellent enantioseparation achieved oup.com |

| Linearity | Proportionality to analyte concentration | Method found to be linear over the tested range oup.com |

| Accuracy | Closeness to true value | Within acceptable recovery limits oup.com |

| Precision | Repeatability & Intermediate Precision | Typically <2% RSD for key measurements oup.com |

| LOD/LOQ | Detection & Quantification Limits | Determined as per ICH guidelines oup.com |

| Enantiomeric Purity | Quantification of e.e. | >98% e.e. for resolved compounds googleapis.comgoogle.com |

Impact of Chromatographic Conditions on Enantioseparation Efficacy

Optimizing chromatographic conditions is paramount for achieving effective enantioseparation and accurate purity determination. Several factors significantly influence the efficacy of chiral chromatography when this compound is involved in the resolution or analysis process.

Stationary Phase: The choice of chiral stationary phase (CSP) is critical. For the analysis of Bedaquiline stereoisomers resolved by this compound, extensive testing of various CSPs was conducted, with the Chiralcel OJ-3R column demonstrating excellent enantioseparation capabilities oup.com. Other chiral HPLC columns, such as Crownpak Cr, Chiralpak AD, and Chiralcel OD, have also been utilized in related analyses google.com.

Mobile Phase Composition: The composition of the mobile phase directly impacts retention times, selectivity, and resolution. For instance, in the determination of Bedaquiline stereoisomers, a mobile phase consisting of a 10 mM buffer of triethylamine/phosphoric acid at pH 7.0 mixed with acetonitrile (40:60, v/v) provided excellent enantioseparation with a resolution (Rs) greater than 2.0 for all stereoisomers oup.com. Studies have systematically evaluated the influence of buffer type, mobile phase pH, and the percentage of organic modifiers like acetonitrile on retention and enantioseparation efficacy oup.com.

Temperature and Flow Rate: While specific data are less detailed in the provided snippets, temperature and flow rate are recognized parameters that can influence chromatographic performance, affecting peak shape, resolution, and analysis time oup.com.

Table 2: Influence of Chromatographic Conditions on Enantioseparation Efficacy

| Chromatographic Condition | Parameter Varied | Effect on Separation | Key Metric (Example) | Reference |

| Stationary Phase | Chiral Column Type | Crucial for enantiomeric recognition and separation | Rs > 2.0 | oup.com |

| Mobile Phase Composition | Acetonitrile Content (e.g., 40%) | Enhances retention and selectivity | Rs > 2.0 | oup.com |

| Mobile Phase Composition | Buffer Type & pH | Affects analyte-CSP interactions and retention behavior | Selectivity | oup.com |

| Temperature | Column Temperature | Can influence resolution and peak shape | Rs, k' | oup.com |

| Flow Rate | Mobile Phase Flow Rate | Affects analysis time and resolution | Rs, T | oup.com |

The careful selection and optimization of these chromatographic conditions are fundamental to developing validated methods capable of accurately quantifying the enantiomeric purity of compounds resolved using this compound, thereby ensuring the quality of the resolved chiral products.

Advanced Analytical and Characterization Techniques in R - + -chlocyphos Research

Spectroscopic Methodologies for Chiral Analysis

Spectroscopic techniques are indispensable for probing the molecular properties and chiral integrity of compounds like (R)-(+)-Chlocyphos.

Circular Dichroism (CD) spectroscopy, often coupled with Ultraviolet (UV) spectroscopy, is a powerful tool for analyzing chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and enantiomeric purity of a compound. UV/CD spectroscopy can be applied in screening for phase diagrams of chiral systems, aiding in the identification of enantiomeric or racemic compound formation, and in understanding solid-state behavior. While UV/CD spectroscopy is a standard methodology for chiral analysis and phase diagram screening in general, specific research findings detailing its direct application to this compound for phase diagram screening were not detailed in the provided search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. When this compound forms complexes with other chemical entities, NMR spectroscopy can be employed to characterize the structure of these complexes, including the nature of the interactions and the precise arrangement of atoms. This can involve analyzing chemical shifts, coupling constants, and relaxation times to confirm complex formation and determine binding sites. However, specific NMR spectroscopic analyses of this compound-derived complexes were not detailed in the provided search results.

Application of UV/CD Spectroscopy in Phase Diagram Screening

Diffraction Techniques for Structural Elucidation

Diffraction techniques, particularly X-ray diffraction, are fundamental for determining the precise three-dimensional atomic arrangement within crystalline materials.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for unambiguously determining the complete three-dimensional atomic structure of crystalline compounds uhu-ciqso.escarleton.edurigaku.comlibretexts.orgnih.gov. This technique requires a well-formed single crystal of the substance. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, SC-XRD can reveal detailed information such as unit cell dimensions, bond lengths, bond angles, and the precise spatial arrangement of atoms, including the absolute configuration of chiral centers uhu-ciqso.escarleton.edu. Research has shown that the crystal structures of related chiral forms, specifically (S)- and (R)-ethylammonium chlocyphos, have been successfully solved using single-crystal data researchgate.net. This demonstrates the applicability of SC-XRD for elucidating the precise structures of pure enantiomers within the chlocyphos family.

X-ray Powder Diffraction (XRPD) is a crucial technique for analyzing crystalline materials in powder form, providing information about phase identification, crystallinity, and structural characteristics. It is particularly valuable for studying solid solutions, where two or more components form a single crystalline phase. XRPD can be used to determine the composition of these solid solutions by analyzing shifts in diffraction peak positions, which are sensitive to changes in lattice parameters caused by the incorporation of different components researchgate.net.

Studies on chlocyphos derivatives have utilized XRPD for characterization. For instance, research on ethylammonium chlocyphos has indicated that pure enantiomers and racemic mixtures exhibit very similar X-ray powder diffraction patterns, albeit with discernible peak shifts researchgate.net. These shifts suggest the potential formation of partial solid solutions between the enantiomers, where the composition influences the crystalline structure. Furthermore, XRPD has been employed to confirm the limits of these partial solid solutions across different enantiomeric compositions researchgate.net. The characterization of over 20 chlocyphos salt derivatives, including their crystallographic properties, also involved XRPD acs.org.

Table 1: Comparative X-ray Powder Diffraction Characteristics of Chlocyphos Enantiomers and Racemic Mixtures

| Characteristic | Pure (R)-Enantiomer | Pure (S)-Enantiomer | Racemic Mixture (DL) |

| XRPD Pattern Similarity | High | High | High |

| Peak Position Differences | Baseline | Shifted relative to (R) | Similar to pure enantiomers, may show specific racemic compound or solid solution features |

| Indication of Solid Solutions | N/A (pure) | N/A (pure) | Potential for partial solid solutions observed researchgate.net |

| Phase Identification | Specific to (R) | Specific to (S) | May reveal racemic compound or solid solution phases |

Computational and Theoretical Approaches in Chlocyphos Research

Molecular Modeling of Chiral Recognition Processes

Chiral recognition is a critical process in the resolution of racemic mixtures, and molecular modeling provides fundamental insights into the interactions that govern this selectivity. For Chlocyphos, computational techniques have been employed to simulate the structures of its diastereomeric salts and complexes, elucidating the basis of enantiomeric discrimination.

Research has involved the modeling and simulation of the crystalline structures of diastereomeric salts of Chlocyphos with other chiral compounds, such as ephedrine. chemmethod.comechemcom.com By calculating and comparing the lattice energies of homo-chiral ((R)-Chlocyphos with (R)-ephedrine) and hetero-chiral ((R)-Chlocyphos with (S)-ephedrine) crystalline forms, scientists can predict which pair will form a more stable crystal lattice. chemmethod.com This energy difference is the foundation of chiral recognition during crystallization.

The principles of chiral recognition involving Chlocyphos are also exploited in the development of chirality sensing systems. In one study, the interaction between Chlocyphos and oligo(p-phenylenevinylene)s (OPVs) was investigated. The binding of Chlocyphos to the OPV dimers induced a helical structure in the aggregates, a process that could be monitored by spectroscopic methods. This demonstrated a "sergeant and soldiers" principle, where the chiral information from the Chlocyphos guest was amplified in the supramolecular assembly. rsc.org

Prediction of Cocrystal Formation and Crystal Structures

The prediction of cocrystal formation is a significant area of crystal engineering, aiming to design new solid forms of compounds with desired properties. Computational methods are pivotal in screening for potential coformers and predicting the structure of the resulting cocrystals, thereby saving significant experimental time and resources. mdpi.com

A notable application in Chlocyphos research has been the systematic screening for conglomerate-forming systems. A conglomerate is a mechanical mixture of homochiral crystals of the two enantiomers, which is advantageous as it allows for separation by preferential crystallization. researchgate.netacs.org One extensive study focused on creating salt derivatives of racemic Chlocyphos with various alkylamines to identify new conglomerates. acs.org Techniques such as Second Harmonic Generation (SHG), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) were used to characterize the resulting salts, with the findings supporting the formation of a family of conglomerate systems. researchgate.netacs.org

| Amine Coformer | Resulting System | Technique(s) Used |

|---|---|---|

| Propylamine | Conglomerate | SHG, DSC, XRPD |

| Butylamine | Conglomerate | SHG, DSC, XRPD |

| Isobutylamine | Conglomerate | SHG, DSC, XRPD |

| Cyclohexylamine | Conglomerate | SHG, DSC, XRPD |

| Ethylamine | Conglomerate with Partial Solid Solution | DSC, XRPD, Single-Crystal XRD |

The ethylammonium chlocyphos system, identified as a conglomerate, was studied in greater detail. researchgate.netresearchgate.net The crystal structures of the pure (R)- and (S)-ethylammonium chlocyphos were solved using single-crystal X-ray diffraction. researchgate.netresearchgate.net Further investigation of the temperature-composition binary phase diagram revealed that this system forms a conglomerate with partial solid solutions near the pure enantiomer fractions. researchgate.netresearchgate.net This means that a small amount of the S-enantiomer can be incorporated into the crystal lattice of the R-enantiomer (and vice versa) without forming a racemic compound. researchgate.net This detailed structural understanding is crucial for designing and optimizing resolution processes. Computational tools like crystal structure prediction (CSP) and lattice energy minimization are central to achieving this level of insight. mdpi.comacs.org

Simulation of Crystallization and Deracemization Processes

Simulation of crystallization and deracemization processes provides a dynamic view of how a system evolves towards a single enantiomeric form. Deracemization is a process that converts a racemate into a single, pure enantiomer. For compounds that crystallize as conglomerates, this can often be achieved through processes like temperature cycling-induced deracemization or Viedma ripening. researchgate.net

While direct simulations of (R)-(+)-Chlocyphos deracemization are not extensively detailed in the literature, the experimental successes with its conglomerate-forming salts provide a strong basis for such computational studies. researchgate.netacs.org The first successful attempts at resolving Chlocyphos-alkylamine salt conglomerates were performed via preferential crystallization, an entrainment process where seeding with one enantiomer promotes its crystallization from a supersaturated racemic solution. acs.org

Computational models, particularly those based on population balance equations (PBE), are used to simulate these dynamic processes. univ-rouen.fr A PBE model for temperature cycle-induced deracemization would account for the interplay of several phenomena: researchgate.net

Crystal Growth and Dissolution: The rates at which crystals grow or dissolve as the temperature is cycled.

Size-Dependent Solubility: The slight difference in solubility between smaller and larger crystals (Ostwald ripening).

Agglomeration: The process where smaller crystals clump together.

Racemization: The chemical conversion of one enantiomer to the other in the solution phase, which is necessary to achieve full deracemization.

Simulations using these models can predict the evolution of the enantiomeric excess in the solid phase over time and help optimize operating conditions such as the temperature profile, cycle duration, and stirring rate. researchgate.net Monte Carlo simulations have also been used to understand the kinetics of abrasive grinding and Ostwald ripening in deracemization processes. core.ac.uk These computational approaches are invaluable for moving from small-scale laboratory resolutions to efficient, large-scale production of single-enantiomer compounds like this compound. core.ac.ukethz.ch

Q & A

Q. How can researchers determine the enantiomeric purity of (R)-(+)-Chlocyphos in synthesized samples?

Q. What experimental designs are optimal for comparing the bioactivity of this compound with its enantiomer or racemic mixtures?

- Methodological Answer : Use a split-plot factorial design to test dose-response relationships across enantiomers. Include:

- Intervention : this compound, (S)-(-)-Chlocyphos, racemic mix.

- Outcome : LC50 values in target organisms (e.g., Spodoptera frugiperda larvae).

- Controls : Solvent-only and commercial chiral pesticides (e.g., malathion).

Analyze via ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Q. How can researchers address contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis with inclusion criteria:

- Peer-reviewed studies using ISO-compliant assays.

- Clear documentation of enantiomeric purity and solvent systems.

- Normalize data by log-transforming LC50 values and adjusting for covariates (e.g., temperature, species strain).

Use Cochran’s Q test to assess heterogeneity and random-effects models to reconcile discrepancies .

Advanced Research Questions

Q. What molecular mechanisms explain the stereoselective degradation of this compound in soil ecosystems?

- Methodological Answer : Apply isotope-labeled (13C/15N) this compound in microcosm studies. Monitor degradation via LC-QTOF-MS and characterize metabolites (e.g., oxon analogs). Pair with 16S rRNA sequencing to identify microbial consortia involved. Validate stereoselectivity using chiral degradation kinetics (k_R vs. k_S) and molecular docking simulations of soil enzymes (e.g., phosphotriesterases) .

Q. How can computational modeling predict off-target interactions of this compound with non-insect acetylcholinesterases?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with human/mammalian AChE structures (PDB: 4EY7). Parameterize force fields using quantum mechanical calculations (DFT/B3LYP) for this compound. Validate predictions with in vitro AChE inhibition assays (Ellman’s method). Compare binding free energies (ΔG) across species to assess selectivity .

Q. What strategies mitigate resistance development to this compound in pest populations?

- Methodological Answer : Implement a rotational resistance management plan :

- Baseline Monitoring : Screen field populations for AChE mutations (e.g., G119S) via PCR-RFLP.

- Synergists : Co-apply P450 inhibitors (e.g., piperonyl butoxide) to reduce metabolic resistance.

- Alternate Modes of Action : Rotate with neonicotinoids or diamides.

Model resistance evolution using Fitness Cost Analysis and deterministic simulations (e.g., DYMEX) .

Methodological Frameworks

- PICOT : For bioactivity studies, define Population (target organism), Intervention (dose/concentration), Comparison (enantiomers/racemic), Outcome (mortality/enzyme inhibition), Time (exposure duration) .

- FINER : Ensure questions are Feasible (resources), Interesting (knowledge gap), Novel (stereochemistry focus), Ethical (non-target safety), Relevant (agricultural sustainability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.